molecular formula C14H12ClNO6 B8092663 Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate hydrochloride

Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate hydrochloride

Cat. No.: B8092663
M. Wt: 325.70 g/mol
InChI Key: KDDRMDXDQQWCLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate hydrochloride is a chemical compound with the molecular formula C14H12ClNO6 and a molecular weight of 325.70118 g/mol . This compound is known for its unique structure, which includes an isoxazole ring substituted with benzoyl and dicarboxylate groups. It is commonly used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 3-benzoylisoxazole-4,5-dicarboxylate hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a precursor compound containing benzoyl and ester groups in the presence of a suitable catalyst . The reaction conditions often require specific temperatures and solvents to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism of action of dimethyl 3-benzoylisoxazole-4,5-dicarboxylate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating the activity of these targets . The pathways involved in its action depend on the biological context and the specific targets being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoxazole derivatives with benzoyl and dicarboxylate groups. Examples include:

Uniqueness

Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity . This uniqueness makes it valuable for specific applications where these properties are advantageous.

Biological Activity

Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

This compound is a derivative of isoxazole, a five-membered heterocyclic compound known for its various pharmacological properties. Isoxazoles are recognized for their potential in drug development, particularly in antimicrobial and anticancer therapies.

2. Synthesis and Characterization

The synthesis of dimethyl 3-benzoylisoxazole-4,5-dicarboxylate involves the reaction of benzoyl chloride with isoxazole derivatives under specific conditions. The compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry, which confirm its molecular structure and purity.

3.1 Antimicrobial Activity

Research indicates that dimethyl 3-benzoylisoxazole-4,5-dicarboxylate exhibits notable antibacterial properties. A study reported its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 0.8 to 100 µg/mL. In particular, some derivatives demonstrated higher activity than standard antibiotics like trimethoprim .

Table 1: Antibacterial Activity of Dimethyl 3-benzoylisoxazole Derivatives

CompoundMIC (µg/mL)Activity
5k0.8High
5f10Moderate
5n50Low

3.2 Anticancer Activity

Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate has also shown promise in anticancer research. In vitro studies revealed that the compound induces apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve the activation of caspases and modulation of p53 expression .

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism
MCF-715.63Apoptosis induction
A54910.38Caspase activation

The biological activity of dimethyl 3-benzoylisoxazole-4,5-dicarboxylate is attributed to its interaction with specific molecular targets:

  • Dihydrofolate Reductase (DHFR) : The compound inhibits DHFR, an enzyme crucial for nucleotide synthesis in bacteria and cancer cells .
  • Enoyl ACP Reductase : It also shows inhibitory effects on this enzyme, further contributing to its antibacterial properties .

5. Case Studies

Several case studies highlight the therapeutic potential of dimethyl 3-benzoylisoxazole derivatives:

  • Study on Antitubercular Activity : A derivative demonstrated significant activity against Mycobacterium tuberculosis with an MIC value comparable to existing treatments .
  • Cytotoxicity Assessment : In a comparative study with doxorubicin, certain derivatives exhibited superior cytotoxic effects against human leukemia cell lines .

6. Conclusion

This compound represents a promising candidate for further development in antimicrobial and anticancer therapies. Its ability to inhibit key enzymes involved in bacterial growth and cancer cell proliferation underscores its potential as a therapeutic agent.

Future research should focus on optimizing its pharmacological profile through structural modifications and conducting comprehensive in vivo studies to evaluate its clinical efficacy.

Properties

IUPAC Name

dimethyl 3-benzoyl-1,2-oxazole-4,5-dicarboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO6.ClH/c1-19-13(17)9-10(15-21-12(9)14(18)20-2)11(16)8-6-4-3-5-7-8;/h3-7H,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDDRMDXDQQWCLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(ON=C1C(=O)C2=CC=CC=C2)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.